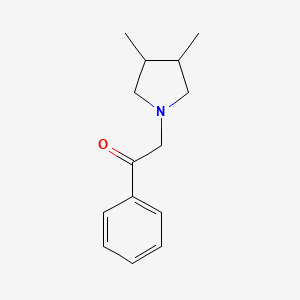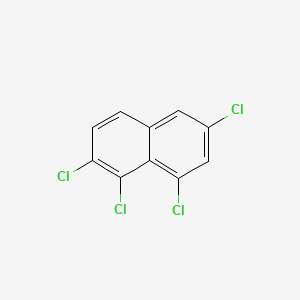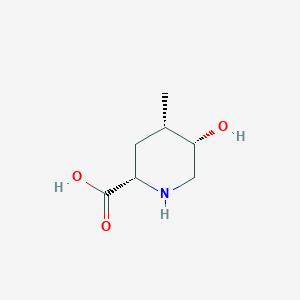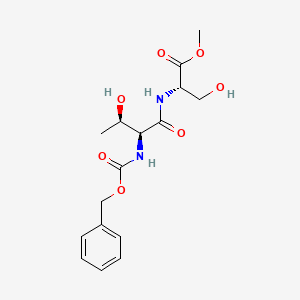
Z-Thr-ser-ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Thr-ser-ome is a synthetic derivative of threonine and serine, two essential amino acids. This compound is often used in peptide synthesis and has applications in various fields, including chemistry, biology, and medicine. The unique properties of this compound make it a valuable tool for researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Thr-ser-ome typically involves the protection of the amino and hydroxyl groups of threonine and serine. One common method is the use of salicylaldehyde esters for peptide ligation at serine or threonine residues . This method allows for the efficient synthesis of peptides without the need for protecting groups, making it a valuable tool for peptide synthesis.
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the stepwise addition of amino acids to a solid support, followed by the removal of protecting groups and cleavage from the support .
化学反应分析
Types of Reactions
Z-Thr-ser-ome undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups of threonine and serine can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or alkylating agents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of this compound .
科学研究应用
Z-Thr-ser-ome has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein structure and function, particularly in transmembrane proteins.
Industry: Used in the production of various biotechnological products, including enzymes and other proteins.
作用机制
The mechanism of action of Z-Thr-ser-ome involves its incorporation into peptides and proteins, where it can influence the structure and function of these molecules. The hydroxyl groups of threonine and serine can form hydrogen bonds with other amino acids, stabilizing the protein structure and influencing its function . Additionally, this compound can participate in various chemical reactions, further modifying the properties of the peptides and proteins it is incorporated into .
相似化合物的比较
Similar Compounds
Similar compounds to Z-Thr-ser-ome include other amino acid derivatives, such as:
N-ethyl dehydroamino acids: Used in peptide synthesis and have similar chemical properties.
Self-assembly dipeptide hydrogels: Used in biomedical applications and have similar structural properties.
Uniqueness
This compound is unique due to its specific combination of threonine and serine residues, which allows for unique hydrogen bonding and structural properties. This makes it particularly valuable in the synthesis of peptides and proteins with specific structural and functional requirements .
属性
分子式 |
C16H22N2O7 |
|---|---|
分子量 |
354.35 g/mol |
IUPAC 名称 |
methyl (2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate |
InChI |
InChI=1S/C16H22N2O7/c1-10(20)13(14(21)17-12(8-19)15(22)24-2)18-16(23)25-9-11-6-4-3-5-7-11/h3-7,10,12-13,19-20H,8-9H2,1-2H3,(H,17,21)(H,18,23)/t10-,12+,13+/m1/s1 |
InChI 键 |
IDASFPVEVXNEQY-WXHSDQCUSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
规范 SMILES |
CC(C(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


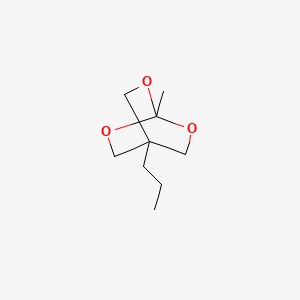
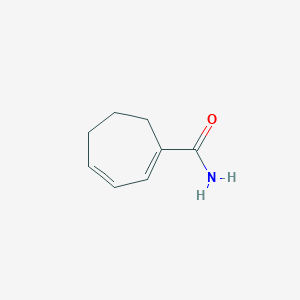
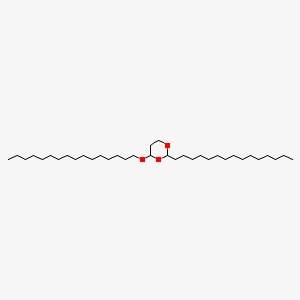
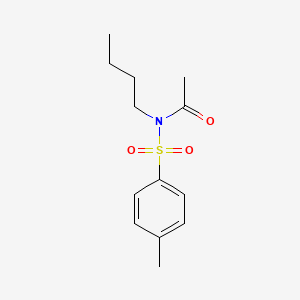
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
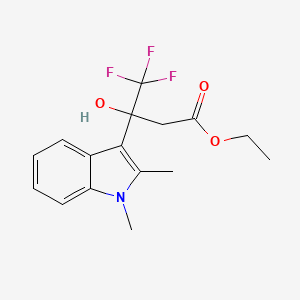
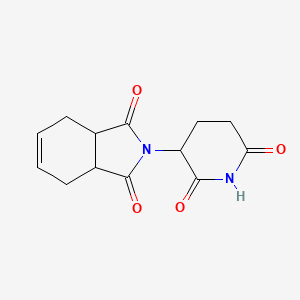
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
